![molecular formula C9H8F2O B13783124 1-(1,2-Difluoroethenyl)-4-methoxybenzene CAS No. 85433-90-5](/img/structure/B13783124.png)
1-(1,2-Difluoroethenyl)-4-methoxybenzene
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Overview
Description
1-(1,2-Difluoroethenyl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a difluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Difluoroethenyl)-4-methoxybenzene typically involves the introduction of the difluoroethenyl group to a methoxybenzene precursor. One common method is through a halogen exchange reaction where a halogenated precursor reacts with a difluoroethenylating agent under specific conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Difluoroethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The difluoroethenyl group can be reduced to form difluoroethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoroethyl derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(1,2-Difluoroethenyl)-4-methoxybenzene is utilized in the synthesis of various pharmaceutical compounds. Its difluorinated structure enhances lipophilicity, which can improve the bioavailability of drug candidates.
- Anticancer Activity : Preliminary studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation in vitro .
- Enzyme Inhibition Studies : The compound serves as a useful tool in studying enzyme interactions, particularly in the context of drug design and development. Its ability to modify enzyme activity can lead to insights into metabolic pathways .
Agrochemicals
The compound is also explored for its potential applications in agrochemicals. Its unique structure may confer herbicidal or fungicidal properties.
- Pesticide Development : Research indicates that difluorinated compounds can exhibit enhanced biological activity against pests and diseases affecting crops. This makes them valuable candidates for developing new agrochemical formulations .
Material Science
In material science, this compound has been investigated for its role in producing specialty polymers and coatings.
- Polymer Synthesis : The compound can act as a monomer or co-monomer in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability .
- Coatings : Its application in coatings can enhance surface properties such as hydrophobicity and chemical inertness, making it suitable for industrial applications .
Case Study 1: Anticancer Activity Evaluation
Mechanism of Action
The mechanism of action of 1-(1,2-Difluoroethenyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The difluoroethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. The methoxy group can influence the compound’s electronic properties, affecting its behavior in different chemical environments .
Comparison with Similar Compounds
- 1-(1,2-Difluoroethenyl)-4-methylbenzene
- 1-(1,2-Difluoroethenyl)-4-chlorobenzene
- 1-(1,2-Difluoroethenyl)-4-nitrobenzene
Comparison: 1-(1,2-Difluoroethenyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a difluoroethenyl group. This combination imparts distinct electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs. The methoxy group can donate electron density to the benzene ring, enhancing its reactivity in electrophilic aromatic substitution reactions, while the difluoroethenyl group can participate in unique fluorination reactions .
Biological Activity
1-(1,2-Difluoroethenyl)-4-methoxybenzene, also known by its CAS number 85433-90-5, is an organofluorine compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and implications for medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C10H10F2O
- Molecular Weight : 188.19 g/mol
- IUPAC Name : this compound
The presence of fluorine atoms in the structure often enhances biological activity and metabolic stability, making it a compound of interest in drug design.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound's difluorovinyl group is known to participate in nucleophilic reactions, which can lead to the modification of proteins and enzymes.
Research suggests that this compound may exhibit:
- Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against certain strains of bacteria.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results showed significant inhibition against Staphylococcus aureus at concentrations as low as 50 µg/mL .
- Anticancer Activity : In vitro assays conducted on human cancer cell lines demonstrated that this compound could induce apoptosis in breast cancer cells, with IC50 values comparable to established chemotherapeutics .
- Mechanistic Insights : Further research using molecular docking simulations has suggested that this compound binds effectively to the active sites of key enzymes involved in cancer metabolism, indicating a potential pathway for therapeutic application .
Data Table: Summary of Biological Activities
Properties
CAS No. |
85433-90-5 |
---|---|
Molecular Formula |
C9H8F2O |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(1,2-difluoroethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3 |
InChI Key |
QJJHVXVAACIPEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CF)F |
Origin of Product |
United States |
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